molecular formula C23H27NO5 B10832888 Aryl methoxyacrylate derivative 1

Aryl methoxyacrylate derivative 1

Cat. No.: B10832888
M. Wt: 397.5 g/mol
InChI Key: LMRXZYBAUUHKCX-UHILJWQXSA-N
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Description

Aryl methoxyacrylate derivative 1 is a compound belonging to the class of methoxyacrylates, which are known for their diverse biological activities and applications in various fields Methoxyacrylates are characterized by the presence of a methoxy group attached to an acrylate moiety, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aryl methoxyacrylate derivative 1 typically involves the reaction of arylacetyl chloride with sodium methacrylate in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride and a catalyst like sodium iodide. The reaction is carried out in acetonitrile as the solvent . The general reaction scheme can be represented as follows:

[ \text{Arylacetyl chloride} + \text{Sodium methacrylate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and advanced purification techniques can be employed to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Aryl methoxyacrylate derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aryl methoxyacrylate oxides.

    Reduction: Reduction reactions can convert the methoxyacrylate group to a hydroxyl group.

    Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aryl methoxyacrylate oxides, while reduction can produce aryl hydroxyacrylates .

Scientific Research Applications

Aryl methoxyacrylate derivative 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly as an inhibitor of mitochondrial respiration.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of aryl methoxyacrylate derivative 1 involves the inhibition of mitochondrial respiration by preventing electron transfer at the Qo site of the cytochrome bc1 complex. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the compound’s biological effects. The molecular targets include the cytochrome bc1 complex, which plays a crucial role in cellular respiration .

Comparison with Similar Compounds

Aryl methoxyacrylate derivative 1 can be compared with other methoxyacrylate derivatives, such as:

Uniqueness: this compound stands out due to its unique aryl group, which imparts specific chemical properties and biological activities. Its versatility in various applications, from agriculture to medicine, highlights its significance in scientific research and industrial applications .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]-2,5-dimethylphenoxy]methyl]phenyl]prop-2-enoate

InChI

InChI=1S/C23H27NO5/c1-15-12-22(16(2)11-20(15)17(3)24-28-6)29-13-18-9-7-8-10-19(18)21(14-26-4)23(25)27-5/h7-12,14H,13H2,1-6H3/b21-14+,24-17-

InChI Key

LMRXZYBAUUHKCX-UHILJWQXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C)/C(=N\OC)/C

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2C(=COC)C(=O)OC)C)C(=NOC)C

Origin of Product

United States

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